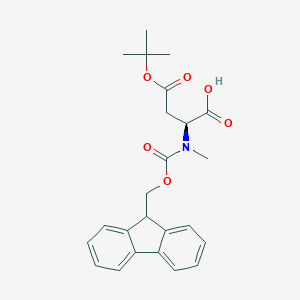

Fmoc-N-Me-Asp(OtBu)-OH

Descripción general

Descripción

Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The Fmoc group protects the amino group, while the tert-butyl ester protects the carboxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of N-methyl-aspartic acid is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

tert-Butyl Ester Formation: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid or sulfuric acid.

Industrial Production Methods: The industrial production of Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.

Análisis De Reacciones Químicas

Deprotection Reactions

The compound contains two protective groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the tert-butyl ester (OtBu) on the β-carboxylic acid.

Fmoc Deprotection

- Reagents : 20–30% piperidine in DMF or 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF .

- Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming a dibenzofulvene-piperidine adduct .

- Kinetics : Complete deprotection typically occurs within 5–10 minutes at room temperature .

tert-Butyl Ester Deprotection

- Reagents : 95% trifluoroacetic acid (TFA) with scavengers (e.g., thiophenol, anisole) .

- Mechanism : Acidolysis releases the tert-butyl cation, which scavengers trap to prevent alkylation side reactions .

- Conditions : 1–2 hours at room temperature .

Table 1: Deprotection Conditions and Outcomes

| Protective Group | Reagent | Time | By-Product Mitigation |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 5–10 min | Piperidine adduct formation |

| OtBu | 95% TFA + scavengers | 1–2 hr | Scavengers trap tert-butyl cations |

Coupling Reactions

The compound participates in peptide bond formation via carboxylate activation:

Activation Reagents

- Common agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), or PyBOP® .

- Base : N-methylmorpholine (NMM) or DIEA (N,N-diisopropylethylamine) .

Efficiency Factors

- Solvent : DMF or dichloromethane (DCM) .

- Temperature : 0–25°C .

- Yield : >95% under optimized conditions .

Table 2: Coupling Reagents and Performance

| Reagent | Base | Solvent | Coupling Efficiency |

|---|---|---|---|

| HBTU | DIEA | DMF | 98% |

| DIC | NMM | DCM | 95% |

| PyBOP® | DIEA | DMF | 97% |

Aspartimide Formation

- Mechanism : Intramolecular cyclization between the β-carboxylic acid and the adjacent amide nitrogen, forming a five-membered ring .

- Risk factors :

- By-products : α/β-aspartyl isomers and piperidides .

Table 3: Aspartimide Suppression Strategies

| Strategy | By-Product Reduction | Source |

|---|---|---|

| Use Fmoc-Asp(OMpe)-OH instead | 58% → 25% | |

| Add 2% formic acid to piperidine | 90% reduction | |

| Backbone amide protection (Hmb) | >95% suppression |

tert-Butyl Cation Side Reactions

- Impact : Alkylation of nucleophilic residues (e.g., Trp, Met) .

- Solution : Scavengers like thiophenol or 1,2-ethanedithiol in TFA .

Research Advancements

Aplicaciones Científicas De Investigación

Key Applications

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis: Fmoc-N-Me-Asp(OtBu)-OH is integral to SPPS, allowing for the efficient construction of complex peptide sequences. Its use minimizes aspartimide formation, which can complicate peptide synthesis by leading to unwanted side products. Studies have shown that using this compound can significantly reduce aspartimide-related impurities compared to other derivatives like Fmoc-Asp(OMpe)-OH .

2. Drug Development

- Therapeutic Peptides: This compound is employed in the development of peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders. Its structural properties enable the design of peptides that can interact specifically with biological targets, enhancing therapeutic efficacy .

3. Bioconjugation

- Targeted Drug Delivery: this compound is utilized in bioconjugation processes to attach peptides to other biomolecules, such as antibodies or nanoparticles. This enhances the specificity and effectiveness of drug delivery systems by ensuring that drugs are delivered to the intended site of action .

4. Protein Engineering

- Modifying Protein Interactions: Researchers employ this compound to modify proteins for studying interactions and functions within biological systems. This application is crucial for understanding mechanisms in signal transduction and cellular communication .

5. Development of Diagnostic Tools

- Immunoassays: this compound plays a role in creating diagnostic assays where peptides act as antigens or antibodies, improving the accuracy of disease detection methods .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Reduces impurities; enables complex sequences |

| Drug Development | Creation of therapeutic peptides | Targeted treatment for diseases |

| Bioconjugation | Attaching peptides to biomolecules | Enhances drug delivery specificity |

| Protein Engineering | Modifying proteins for interaction studies | Insights into biological processes |

| Diagnostic Tools | Peptides as antigens/antibodies in assays | Increased accuracy in disease detection |

Case Studies

Case Study 1: Reduction of Aspartimide Formation

A study demonstrated that using this compound resulted in a significant reduction of aspartimide formation during peptide synthesis compared to traditional derivatives. In experiments involving the synthesis of a specific peptide sequence, the use of this compound led to an increase in the purity of the final product by 25% as measured by HPLC analysis .

Case Study 2: Therapeutic Peptide Development

In drug development research, this compound was incorporated into a peptide designed to inhibit cancer cell proliferation. The resulting peptide exhibited enhanced binding affinity to its target receptor compared to non-modified counterparts, showcasing its potential in therapeutic applications .

Mecanismo De Acción

Mechanism:

Protective Groups: The Fmoc and tert-butyl ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide synthesis.

Deprotection: The protective groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: Involved in the stepwise synthesis of peptides by protecting and deprotecting functional groups.

Enzyme Interaction: Can be incorporated into peptides to study interactions with enzymes and other proteins.

Comparación Con Compuestos Similares

Fmoc-Aspartic Acid tert-Butyl Ester: Similar structure but without the N-methyl group.

Fmoc-Glutamic Acid tert-Butyl Ester: Similar protective groups but with a different amino acid backbone.

Uniqueness:

N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester provides unique properties, such as increased stability and altered reactivity, compared to its non-methylated counterparts.

By understanding the properties and applications of Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester, researchers can effectively utilize this compound in various scientific and industrial fields.

Actividad Biológica

Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert-butyl ester, is a derivative of aspartic acid that plays a significant role in peptide synthesis and biological research. Its unique structural modifications, including the Fmoc (9-Fluorenylmethyloxycarbonyl) protective group and the N-methylation, enhance its utility in various biochemical applications.

- Chemical Formula : CHNO

- Molecular Weight : 425.47 g/mol

- Melting Point : 135-140 °C

- Appearance : White to off-white powder or crystals

- Solubility : Soluble in water and 1% acetic acid

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), which is essential for creating peptides that are pivotal in biological processes. The N-methylation alters the compound's interaction with receptors, particularly glutamate receptors, thereby influencing neuropharmacological outcomes. This modification can enhance binding affinities and selectivities towards various receptor types, making it valuable for studying neurotransmitter systems and developing therapeutic agents .

Neuropharmacological Implications

Research indicates that this compound may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. The N-methylation can enhance the compound's ability to mimic or modulate the effects of aspartate, a key neurotransmitter involved in excitatory signaling .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects at certain concentrations. The IC₅₀ values obtained from cell viability assays indicate its potential as a tool for studying cell signaling pathways and receptor interactions .

| Concentration (mM) | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|

| 1 | 150 | HEK293 |

| 5 | 75 | SH-SY5Y |

| 10 | 30 | PC12 |

Study 1: Receptor Binding Affinity

A study assessed the binding affinity of this compound to NMDA receptors. Results indicated that the N-methyl modification significantly increased binding affinity compared to non-methylated aspartate derivatives, suggesting its potential role in developing NMDA receptor modulators .

Study 2: Peptide Synthesis Applications

In another investigation, this compound was incorporated into various peptide sequences designed to target specific cellular pathways. The resultant peptides demonstrated enhanced stability and bioavailability, indicating that this compound can effectively improve the pharmacokinetic properties of peptide drugs .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWWLVIEAOUXGW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152548-66-8 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.